molecular formula C17H23FN2O3 B5970763 tert-butyl 2-{[(4-fluorobenzyl)amino]carbonyl}-1-pyrrolidinecarboxylate

tert-butyl 2-{[(4-fluorobenzyl)amino]carbonyl}-1-pyrrolidinecarboxylate

Cat. No. B5970763
M. Wt: 322.4 g/mol
InChI Key: FDNWBTJHCGBNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrrolidine, which is a cyclic secondary amine. It has a carbonyl group attached to the nitrogen of the pyrrolidine ring, suggesting it’s a type of amide. The presence of the tert-butyl group indicates it’s a tertiary amide .


Synthesis Analysis

While specific synthesis methods for this compound aren’t available, similar compounds are often synthesized through condensation reactions. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized through condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids .

Scientific Research Applications

Pharmaceutical Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structure is conducive to modifications that can lead to the development of new drugs with potential antibacterial and antifungal properties . The presence of the piperazine ring, known for its conformational flexibility, allows for interaction with biological macromolecules, which is crucial in drug design.

Chemical Synthesis of Bioactive Molecules

The tert-butyl group in the compound provides steric protection, making it a useful reagent in the synthesis of bioactive molecules. It can be used to create a variety of compounds, including amides, sulphonamides, and imidazolinones, which have shown a wide spectrum of biological activities .

Future Directions

The future directions for this compound would depend on its specific applications. Given the wide range of biological activities exhibited by similar compounds, it could potentially be used in the development of new pharmaceuticals .

properties

IUPAC Name

tert-butyl 2-[(4-fluorophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-4-5-14(20)15(21)19-11-12-6-8-13(18)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNWBTJHCGBNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-[(4-fluorobenzyl)carbamoyl]pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.